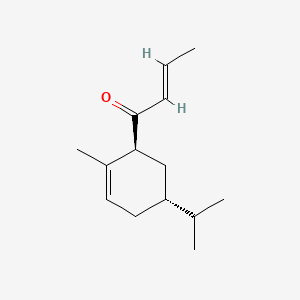

(1S-(1alpha(E),5beta))-1-(5-Isopropyl-2-methyl-2-cyclohexen-1-yl)-2-buten-1-one

Beschreibung

Eigenschaften

CAS-Nummer |

39899-98-4 |

|---|---|

Molekularformel |

C14H22O |

Molekulargewicht |

206.32 g/mol |

IUPAC-Name |

(E)-1-[(1S,5R)-2-methyl-5-propan-2-ylcyclohex-2-en-1-yl]but-2-en-1-one |

InChI |

InChI=1S/C14H22O/c1-5-6-14(15)13-9-12(10(2)3)8-7-11(13)4/h5-7,10,12-13H,8-9H2,1-4H3/b6-5+/t12-,13+/m1/s1 |

InChI-Schlüssel |

NDIIRIBTDFAWIS-PBJSTTKNSA-N |

Isomerische SMILES |

C/C=C/C(=O)[C@H]1C[C@@H](CC=C1C)C(C)C |

Kanonische SMILES |

CC=CC(=O)C1CC(CC=C1C)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the substituted cyclohexenone core followed by the introduction of the butenone side chain with stereochemical control. The key steps include:

- Formation of the cyclohexenone ring: Usually achieved via cyclization reactions starting from appropriate precursors such as substituted cyclohexanones or cyclohexenols.

- Introduction of isopropyl and methyl substituents: These groups are introduced either by alkylation or by using substituted starting materials.

- Stereoselective control: The stereochemistry at positions 1 and 5 (1S, 5beta) is controlled by chiral catalysts or by using chiral starting materials.

- Attachment of the butenone side chain: This is commonly done via aldol condensation or Michael addition reactions, ensuring the (E)-configuration of the double bond.

Specific Synthetic Routes

Aldol Condensation Approach

- Step 1: Preparation of 5-isopropyl-2-methyl-2-cyclohexen-1-one intermediate. This can be synthesized by selective alkylation of 2-methylcyclohexenone with isopropyl halides under basic conditions.

- Step 2: Aldol condensation of the cyclohexenone intermediate with crotonaldehyde or a suitable α,β-unsaturated aldehyde to form the butenone side chain.

- Step 3: Control of stereochemistry is achieved by using chiral bases or organocatalysts to favor the (1S, 5beta) configuration.

- Step 4: Purification by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1, which offers low silanol activity and good separation efficiency for stereoisomers and impurities.

Michael Addition and Subsequent Functionalization

- Step 1: Michael addition of an isopropyl-substituted cyclohexenone to an α,β-unsaturated ketone or aldehyde to form the carbon-carbon bond.

- Step 2: Subsequent oxidation or reduction steps to adjust the oxidation state and stereochemistry of the butenone moiety.

- Step 3: Use of chiral auxiliaries or catalysts to ensure the correct stereochemical outcome.

- Step 4: Final purification and isolation by chromatographic techniques.

Purification and Analysis

- Chromatographic Techniques: Preparative RP-HPLC is the preferred method for isolating the target compound and removing impurities. The Newcrom R1 column is particularly effective due to its mixed-mode reverse-phase properties and low silanol activity, which enhances separation of stereoisomers.

- Mobile Phase Composition: Typically involves acetonitrile, water, and a small amount of acid (phosphoric acid or formic acid for MS compatibility).

- Particle Size: Columns with 3 µm particles are used for fast ultra-performance liquid chromatography (UPLC) applications, enabling efficient scale-up from analytical to preparative scale.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Cyclohexenone synthesis | Alkylation of 2-methylcyclohexenone with isopropyl halide, base | Introduce isopropyl substituent | Control regioselectivity critical |

| Aldol condensation | Reaction with crotonaldehyde, chiral base or catalyst | Attach butenone side chain with (E)-configuration | Stereoselective control essential |

| Michael addition | Addition of cyclohexenone to α,β-unsaturated ketone | Form carbon-carbon bond | May require chiral auxiliaries |

| Purification | RP-HPLC on Newcrom R1 column, MeCN/water/acid mobile phase | Isolate pure stereoisomer | Scalable for preparative applications |

Research Findings and Notes

- The stereochemical purity of the compound is crucial for its biological and chemical properties, necessitating the use of chiral catalysts or starting materials.

- The use of preparative RP-HPLC with Newcrom R1 columns has been demonstrated to effectively separate the target compound from closely related impurities and stereoisomers, facilitating high-purity isolation.

- The mobile phase composition and column particle size are optimized to balance resolution and throughput, enabling scalability from analytical to preparative scale.

- Alternative synthetic routes involving Michael addition provide flexibility in the choice of starting materials and may offer advantages in yield or stereochemical control depending on the specific laboratory setup.

- The compound's synthesis is related to derivatives such as 4-isopropyl-2-methyl-2-cyclohexen-1-one and various cyclohexanol stereoisomers, which are often intermediates or related compounds in synthetic pathways.

Analyse Chemischer Reaktionen

Types of Reactions

[1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo substitution reactions, particularly at the isopropyl group or the double bond.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

Oxidation Products: Ketones and carboxylic acids.

Reduction Products: Alcohols and alkanes.

Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Study of Reaction Mechanisms: It is used to study the mechanisms of various organic reactions.

Biology

Biological Activity: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

Pharmaceutical Research: It is explored for its potential use in drug development due to its unique structural features.

Industry

Flavor and Fragrance: The compound is used in the flavor and fragrance industry due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of [1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

- Structural Differences : Replaces the 5-isopropyl and 2-methyl groups with 2,6,6-trimethyl substituents on the cyclohexenyl ring.

- Functional Role: Identified as a key odorant in tomatoes, contributing to fruity and green notes. Its Odor Activity Value (OAV) ranks third among tomato volatiles, indicating moderate potency compared to aldehydes like (E,E)-2,4-decadienal .

- However, the trimethyl configuration may enhance hydrophobic interactions with olfactory receptors.

[1s-(1Alpha,2beta,5alpha)]-5-(Isopropyl)-2-methylcyclohexyl acetate

- Structural Differences: Features an acetate ester instead of a butenone group and distinct stereochemistry (1Alpha,2beta,5alpha).

- Functional Role: As an ester, it is likely more stable and less reactive than the α,β-unsaturated ketone. Esters typically contribute fruity or floral aromas, differing from the sharp, green notes associated with unsaturated ketones.

- Stereochemical Impact : The 5alpha configuration (vs. 5beta in the target compound) alters ring conformation, affecting solubility and receptor binding .

(E)-6,10-Dimethyl-5,9-undecadien-2-one

- Structural Differences: A linear monoterpenoid ketone with a longer carbon chain and conjugated diene system.

- Functional Role: Known for its floral and citrus notes in essential oils. The extended conjugation increases UV absorption and stability but reduces volatility compared to bicyclic ketones like the target compound .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Odor Profile vs. Structure : The target compound’s bicyclic framework and α,β-unsaturated ketone suggest higher odor potency than esters (e.g., cyclohexyl acetate) but lower than aldehydes (e.g., (E,E)-2,4-decadienal) due to differences in electrophilic reactivity .

- Stereochemical Sensitivity: The 1alpha(E) configuration in the target compound may enhance binding to olfactory receptors compared to non-conjugated or differently substituted analogs.

- Gaps in Data : Direct OAV measurements, synthesis routes, and toxicological data for the target compound are absent in available literature, highlighting the need for targeted studies.

Biologische Aktivität

The compound (1S-(1alpha(E),5beta))-1-(5-Isopropyl-2-methyl-2-cyclohexen-1-yl)-2-buten-1-one , with a molecular formula of and a CAS number of 39899-98-4, is a member of the class of cyclohexenones. This article will explore its biological activity, synthesizing data from various research findings, case studies, and chemical properties.

Molecular Structure

The compound features a complex structure characterized by:

- Cyclohexene ring : A six-membered carbon ring with one double bond.

- Isopropyl and methyl substituents : Contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 206.32 g/mol |

| Melting Point | Not specified |

| Solubility | Insoluble in water; low solubility in organic solvents like DMF and DMSO |

Antimicrobial Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, research on cyclohexenones has shown that they can inhibit the growth of various bacterial strains, including Enterococcus faecalis, with photoinactivation potential observed at concentrations as low as 10 µM .

Anti-inflammatory Effects

Research has suggested that certain derivatives of cyclohexenones possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. The mechanism may involve modulation of NF-kB signaling pathways, which are critical in the inflammatory response .

Cytotoxicity Studies

A study focusing on the cytotoxic effects of similar compounds indicated that they can induce apoptosis in cancer cell lines. The cytotoxicity was assessed using MTT assays, revealing IC50 values in the micromolar range for several derivatives, indicating their potential as anticancer agents .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of This compound against various pathogens. Results demonstrated a notable reduction in bacterial colonies when treated with concentrations ranging from 10 to 100 µM.

Case Study 2: Anti-inflammatory Activity

A model of acute inflammation was used to assess the anti-inflammatory effects of this compound. The results indicated a significant decrease in edema formation compared to control groups, suggesting its potential utility in managing inflammatory conditions.

Q & A

Q. What spectroscopic techniques are recommended for confirming the stereochemistry and functional groups of this compound?

To confirm stereochemistry and functional groups, use a combination of nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). For NMR, prioritize - and -NMR with 2D experiments (e.g., COSY, NOESY) to resolve overlapping signals caused by the cyclohexenyl and isopropyl groups. IR can validate the α,β-unsaturated ketone moiety via C=O and C=C stretching frequencies (~1650–1750 cm). High-resolution MS (HRMS) ensures molecular formula accuracy. Note that stereochemical assignments may require X-ray crystallography or computational modeling if spectral data are ambiguous .

Q. What safety protocols should be prioritized during laboratory handling of this compound?

Based on safety data sheets for structurally similar cyclohexenyl derivatives:

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Ensure adequate ventilation (e.g., fume hood) to avoid inhalation of volatile byproducts.

- Store in a cool, dry environment (<25°C) away from ignition sources due to potential flammability of the α,β-unsaturated ketone group.

- In case of spills, collect mechanically using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers optimize synthetic routes for this compound?

Key considerations include:

- Starting materials : Use enantiomerically pure precursors (e.g., 5-isopropyl-2-methylcyclohex-2-enol) to preserve stereochemistry.

- Catalysis : Employ transition-metal catalysts (e.g., palladium) for selective cross-coupling reactions to form the α,β-unsaturated ketone.

- Purification : Utilize column chromatography with polar stationary phases (e.g., silica gel) and non-polar solvents (hexane/ethyl acetate) to separate diastereomers. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can experimental design address contradictions in spectral data arising from sample degradation?

Contradictions in NMR or MS data may stem from degradation during prolonged storage or exposure to light/heat. Mitigation strategies include:

- Stability testing : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH). Analyze samples at intervals using HPLC-MS to identify degradation products.

- Real-time monitoring : Use in-line spectroscopic probes (e.g., Raman) during synthesis to detect intermediates or byproducts.

- Data reconciliation : Cross-validate results with computational models (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .

Q. What methodologies are suitable for analyzing the compound’s environmental fate in wastewater systems?

To assess environmental persistence:

- Hyperspectral imaging (HSI) : Detect trace concentrations in simulated wastewater matrices by correlating spectral signatures with known degradation pathways (e.g., oxidation of the cyclohexenyl ring).

- Organic degradation assays : Incubate the compound with microbial consortia from sewage sludge and quantify residual concentrations via LC-MS/MS.

- Matrix stabilization : Maintain samples at 4°C during experiments to minimize organic matter interference, as uncontrolled degradation can skew results .

Q. How can researchers resolve discrepancies in stereochemical assignments between experimental and computational models?

Discrepancies may arise from conformational flexibility or solvent effects. Solutions include:

- Dynamic NMR : Perform variable-temperature NMR to study rotational barriers of the isopropyl group.

- Solvent polarity studies : Compare computational predictions (e.g., DFT with implicit solvent models) against experimental data in solvents of varying polarity (e.g., DMSO, chloroform).

- X-ray crystallography : If crystals are obtainable, use single-crystal diffraction to unambiguously assign stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.